Cas no 953072-16-7 (N-(2-Fluorobenzyl)ethane-1,2-diamine)

N-(2-Fluorobenzyl)ethane-1,2-diamine is a fluorinated diamine compound featuring a benzyl group substituted with a fluorine atom at the ortho position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both primary and secondary amine functionalities allows for versatile reactivity, enabling its use in the preparation of heterocycles, ligands, and bioactive molecules. The fluorine substituent enhances stability and influences binding interactions in medicinal chemistry applications. Its well-defined purity and consistent performance make it suitable for demanding synthetic processes, including catalysis and fine chemical production.
N-(2-Fluorobenzyl)ethane-1,2-diamine structure
953072-16-7 structure
Product Name:N-(2-Fluorobenzyl)ethane-1,2-diamine
CAS No:953072-16-7
MF:C9H13FN2
MW:168.211325407028
MDL:MFCD04363522
CID:1035991
PubChem ID:28301704
Update Time:2025-06-11

N-(2-Fluorobenzyl)ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-(2-Fluorobenzyl)ethane-1,2-diamine
    • N-(2-Fluorobenzyl)ethane-1,2-diamine
    • N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine
    • AKOS000266734
    • FT-0683485
    • MFCD04363522
    • N1-(2-Fluorobenzyl)-1,2-ethanediamine
    • N~1~-[(2-Fluorophenyl)methyl]ethane-1,2-diamine
    • LS-03780
    • (2-aminoethyl)[(2-fluorophenyl)methyl]amine
    • SCHEMBL7245746
    • 953072-16-7
    • DTXSID90651247
    • CS-0315357
    • STL168674
    • MDL: MFCD04363522
    • Inchi: 1S/C9H13FN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2
    • InChI Key: DJZGMJOPGORZNB-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CNCCN

Computed Properties

  • Exact Mass: 168.10627659g/mol
  • Monoisotopic Mass: 168.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.082
  • Boiling Point: 260.8°C at 760 mmHg
  • Flash Point: 111.5°C
  • Refractive Index: 1.523
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

N-(2-Fluorobenzyl)ethane-1,2-diamine Security Information

N-(2-Fluorobenzyl)ethane-1,2-diamine Pricemore >>

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Additional information on N-(2-Fluorobenzyl)ethane-1,2-diamine

Professional Introduction to N-(2-Fluorobenzyl)ethane-1,2-diamine (CAS No. 953072-16-7)

N-(2-Fluorobenzyl)ethane-1,2-diamine (CAS No. 953072-16-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, plays a pivotal role in the development of innovative therapeutic agents. The presence of a fluorobenzyl moiety and a diamine backbone imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug design.

The chemical structure of N-(2-Fluorobenzyl)ethane-1,2-diamine consists of an ethane-1,2-diamine core substituted with a 2-fluorobenzyl group. This configuration endows the molecule with both nucleophilic and electrophilic sites, facilitating its participation in a wide range of chemical reactions. The fluorine atom in the benzyl group introduces additional electronic effects, influencing the compound's reactivity and potential biological activity. Such structural features are particularly relevant in medicinal chemistry, where precise control over molecular interactions is essential for developing effective drugs.

In recent years, N-(2-Fluorobenzyl)ethane-1,2-diamine has been extensively studied for its applications in the synthesis of pharmacologically active compounds. Its versatility as a building block has led to its incorporation into various drug candidates targeting different disease pathways. One notable area of research involves its use in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The diamine moiety provides a scaffold for binding to ATP pockets in kinases, while the fluorobenzyl group enhances binding affinity through hydrophobic interactions and dipole-dipole forces.

The incorporation of fluorine atoms into pharmaceutical molecules is well-documented for improving metabolic stability, lipophilicity, and binding affinity. In the case of N-(2-Fluorobenzyl)ethane-1,2-diamine, the fluorine atom at the 2-position of the benzyl group contributes to these desirable properties. This has been particularly advantageous in the design of small-molecule inhibitors that must navigate complex biological systems. Researchers have leveraged this compound to develop novel inhibitors with enhanced selectivity and potency against target enzymes.

Recent advancements in computational chemistry have further highlighted the potential of N-(2-Fluorobenzyl)ethane-1,2-diamine as a key intermediate. Molecular docking studies have demonstrated its ability to interact effectively with various biological targets, including enzymes and receptors involved in disease processes. These studies have provided valuable insights into optimizing the compound's structure for improved pharmacological activity. The use of machine learning algorithms has also accelerated the discovery process by predicting optimal modifications to enhance drug-like properties.

The synthesis of N-(2-Fluorobenzyl)ethane-1,2-diamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the process, making it more efficient and scalable. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound. These methods not only improve reaction efficiency but also minimize unwanted byproducts, ensuring a cleaner synthetic route.

The pharmaceutical industry has shown considerable interest in N-(2-Fluorobenzyl)ethane-1,2-diamine due to its potential therapeutic applications. Preclinical studies have explored its efficacy in models of cancer and inflammation, demonstrating promising results. The compound's ability to modulate key signaling pathways has made it a candidate for further development into clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are underway to translate these findings into tangible therapeutic benefits for patients.

The role of fluorinated compounds in medicinal chemistry continues to expand, driven by their unique chemical properties and biological activities. N-(2-Fluorobenzyl)ethane-1,2-diamine exemplifies how strategic functionalization can lead to innovative drug candidates. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in chemical biology and drug development. The ongoing exploration of its potential will undoubtedly contribute to advancements in treating complex diseases worldwide.

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